N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline
Description
N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline is an organic compound with a complex structure that includes a naphthalene ring, a propyl chain, and an aniline group
Properties
CAS No. |
62171-73-7 |
|---|---|
Molecular Formula |
C20H21N |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-methyl-N-(3-naphthalen-1-ylpropyl)aniline |
InChI |
InChI=1S/C20H21N/c1-21(19-13-3-2-4-14-19)16-8-12-18-11-7-10-17-9-5-6-15-20(17)18/h2-7,9-11,13-15H,8,12,16H2,1H3 |
InChI Key |
MRJGABWXRTXBKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline typically involves the reaction of N-methylaniline with 3-(naphthalen-1-yl)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the naphthalene ring is substituted with various electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfonic acids.
Major Products Formed
Oxidation: Quinones, naphthoquinones.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(naphthalen-1-yl)methyl]aniline
- N-Methyl-1-(naphthalen-1-yl)methanamine
- N-Methyl-1-naphthalenemethylamine
Uniqueness
N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline is unique due to its specific structural features, which include a naphthalene ring connected to an aniline group via a propyl chain. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
